molecular formula C11H24N2O B1329965 N-(3-Aminopropyl)octanamide CAS No. 73772-41-5

N-(3-Aminopropyl)octanamide

Cat. No.: B1329965
CAS No.: 73772-41-5
M. Wt: 200.32 g/mol
InChI Key: AZGZCTUTODQNFW-UHFFFAOYSA-N
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Description

N-(3-Aminopropyl)octanamide: is an organic compound with the molecular formula C11H24N2O . It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is notable for its unique structure, which includes an octanamide backbone with an aminopropyl substituent. It has a molecular weight of approximately 200.32 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Aminopropyl)octanamide typically involves the reaction of octanoyl chloride with 3-aminopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Octanoyl chloride+3-AminopropylamineThis compound+HCl\text{Octanoyl chloride} + \text{3-Aminopropylamine} \rightarrow \text{this compound} + \text{HCl} Octanoyl chloride+3-Aminopropylamine→this compound+HCl

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: N-(3-Aminopropyl)octanamide can undergo various types of chemical reactions, including:

    Oxidation: The amide group can be oxidized to form corresponding carboxylic acids.

    Reduction: The carbonyl group can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

N-(3-Aminopropyl)octanamide has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(3-Aminopropyl)octanamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • N-(3-Aminopropyl)decanamide
  • N-(3-Aminopropyl)hexanamide
  • N-(3-Aminopropyl)butanamide

Comparison: N-(3-Aminopropyl)octanamide is unique due to its specific chain length and the presence of both an amide and an amino group. This combination of functional groups imparts distinct chemical and physical properties, making it suitable for specific applications that may not be achievable with other similar compounds .

Properties

IUPAC Name

N-(3-aminopropyl)octanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O/c1-2-3-4-5-6-8-11(14)13-10-7-9-12/h2-10,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZGZCTUTODQNFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30888419
Record name Octanamide, N-(3-aminopropyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73772-41-5
Record name N-(3-Aminopropyl)octanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73772-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octanamide, N-(3-aminopropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073772415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octanamide, N-(3-aminopropyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octanamide, N-(3-aminopropyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-aminopropyl)octanamide
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